molecular formula C8H13ClN2O B2768234 3-(1,2-Oxazol-3-yl)piperidine hydrochloride CAS No. 2138550-57-7

3-(1,2-Oxazol-3-yl)piperidine hydrochloride

Cat. No. B2768234
CAS RN: 2138550-57-7
M. Wt: 188.66
InChI Key: NLUFETHZJBVOGN-UHFFFAOYSA-N
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Description

“3-(1,2-Oxazol-3-yl)piperidine hydrochloride” is a chemical compound with the molecular weight of 188.66 . It is related to the class of compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . The InChI code for this compound is 1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 188.66 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

Piperidine Derivatives and Their Pharmacological Potential

  • Neurological Effects : Piperidine derivatives have been examined for their effects on neurological conditions. For instance, piperidine-based compounds like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) have been explored for their potential in treating schizophrenia, albeit with limited success in initial trials (Marenco et al., 2002).

  • Metabolic and Excretion Studies : The metabolic fate and excretion of piperidine derivatives in humans have been subjects of pharmacokinetic studies. For example, research on YY-20394, a PI3Kδ inhibitor, revealed significant insights into its absorption, metabolism, and excretion, highlighting the renal elimination and metabolic pathways involving the piperidine ring (Jing-hua Yu et al., 2022).

  • Toxicological Assessments : The toxicity and safety profiles of piperidine-based compounds are critical for their potential therapeutic applications. Investigations into compounds like vinclozolin, which contains a piperidine moiety, have aimed to understand their impact on health, revealing no evidence of significant health effects among exposed individuals (Zober et al., 1995).

  • Enhancement of Bioavailability : Piperidine compounds have been studied for their role in enhancing the bioavailability of other substances. Black pepper, containing the alkaloid piperine, has been shown to improve the absorption of various nutrients and drugs, suggesting potential applications in enhancing the effectiveness of certain treatments (Fernández-Lázaro et al., 2020).

  • Interactions with Psychotropic Substances : The interaction of piperidine derivatives with other drugs, particularly those affecting the central nervous system, has been a focus of study. For example, the interaction between kava (Piper methysticum) and alprazolam resulted in a semicomatose state in a patient, highlighting the importance of understanding the interactions between piperidine-containing compounds and other medications (Almeida & Grimsley, 1996).

properties

IUPAC Name

3-piperidin-3-yl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-11-10-8;/h3,5,7,9H,1-2,4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFETHZJBVOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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